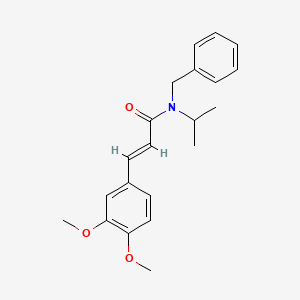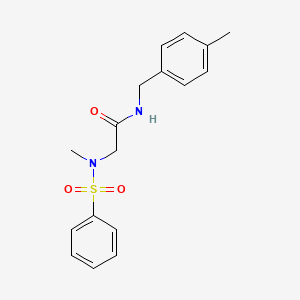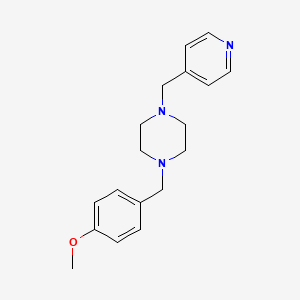![molecular formula C15H13N3O B5732457 4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5732457.png)
4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it has been suggested that this compound may exert its anti-tumor activity by inhibiting the activity of enzymes involved in DNA replication and repair. It has also been suggested that this compound may exert its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in various animal models. Additionally, this compound has been shown to have activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its potential anti-tumor activity. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for further research in cancer treatment. Another advantage of using this compound is its potential anti-inflammatory activity, which could be useful in the treatment of various inflammatory conditions.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine. One direction is to further study its potential anti-tumor activity and its mechanism of action. Another direction is to explore its potential use as an anti-inflammatory agent and its mechanism of action. Additionally, more research is needed to fully understand the potential side effects and limitations of using this compound in lab experiments.
Synthesemethoden
The synthesis method of 4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 4-chloropyridine with 5-(4-methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine has shown potential applications in various scientific research fields. It has been studied for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory activity and has shown to reduce inflammation in various animal models. Additionally, this compound has been studied for its potential use as an anti-microbial agent and has shown to have activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
5-[(4-methylphenyl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-11-2-4-12(5-3-11)10-14-17-15(18-19-14)13-6-8-16-9-7-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXGKPKSTJGZOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5732383.png)

![3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5732395.png)

![N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5732404.png)
![ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B5732407.png)



![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B5732443.png)


![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5732472.png)
